molecular formula C18H12F3NS B12812117 6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- CAS No. 52833-88-2

6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)-

Katalognummer: B12812117
CAS-Nummer: 52833-88-2
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: UKLFJFCNZBBLDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound is notable for its unique structure, which includes a benzothiopyranoquinoline core with methyl and trifluoromethyl substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism by which 6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6H-(1)Benzothiopyrano(4,3-b)quinoline: The parent compound without the methyl and trifluoromethyl substituents.

    7-methyl-6H-(1)Benzothiopyrano(4,3-b)quinoline: A similar compound with only the methyl substituent.

    4-(trifluoromethyl)-6H-(1)Benzothiopyrano(4,3-b)quinoline: A similar compound with only the trifluoromethyl substituent.

Uniqueness

The presence of both methyl and trifluoromethyl groups in 6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

52833-88-2

Molekularformel

C18H12F3NS

Molekulargewicht

331.4 g/mol

IUPAC-Name

7-methyl-4-(trifluoromethyl)-6H-thiochromeno[4,3-b]quinoline

InChI

InChI=1S/C18H12F3NS/c1-10-11-5-2-3-8-15(11)22-16-12-6-4-7-14(18(19,20)21)17(12)23-9-13(10)16/h2-8H,9H2,1H3

InChI-Schlüssel

UKLFJFCNZBBLDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CSC3=C(C2=NC4=CC=CC=C14)C=CC=C3C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.